molecular formula C17H20N4O2S B3874084 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B3874084
M. Wt: 344.4 g/mol
InChI Key: ZHLTZHQTOUDDPX-VCHYOVAHSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound with the molecular formula C17H20N4O2S and a molecular weight of 344.43 . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, as well as a hydrazide linkage to a methoxyphenyl group.

Preparation Methods

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide linkage to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where nucleophiles can replace the dimethyl groups or the sulfanyl group.

    Condensation: The hydrazide linkage allows for condensation reactions with various aldehydes or ketones, forming new hydrazone derivatives

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide can be compared with similar compounds, such as:

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11-9-12(2)20-17(19-11)24-13(3)16(22)21-18-10-14-7-5-6-8-15(14)23-4/h5-10,13H,1-4H3,(H,21,22)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLTZHQTOUDDPX-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide
Reactant of Route 2
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide
Reactant of Route 3
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide
Reactant of Route 4
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide
Reactant of Route 5
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide
Reactant of Route 6
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide

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